molecular formula C14H12N2O4 B1331066 N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline CAS No. 191595-08-1

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Cat. No. B1331066
M. Wt: 272.26 g/mol
InChI Key: ZWBFXQHQQBRJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related nitroaniline derivatives and their synthesis, properties, and molecular structures, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of nitro-substituted aniline derivatives typically involves nitration reactions and the use of various substituents to achieve the desired properties. For instance, the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was achieved through a one-pot synthesis method and characterized by spectral analysis . Although the exact synthesis method for N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is not provided, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of nitro-substituted anilines is characterized by the presence of nitro groups which can influence the overall geometry and electronic properties of the molecule. For example, the N-nitroamino group in the studied N-methyl-N-nitroaniline derivatives was found to be almost planar, with a shortened N7-N8 bond and a significant electron density deficit on the N8 atom . These structural features are critical in understanding the behavior of nitroaniline compounds.

Chemical Reactions Analysis

The reactivity of nitroaniline derivatives is influenced by the presence of nitro groups and their interaction with other functional groups in the molecule. The papers do not provide specific reactions for N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, but the studies of similar compounds suggest that the nitro groups can act as electron-withdrawing groups, affecting the molecule's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are closely related to their molecular structure. The presence of nitro groups and other substituents can affect properties such as solubility, melting point, and reactivity. The papers discuss the use of spectral, electrooptical, and quantum-chemical methods to study these properties . Additionally, the crystal structure of a related compound, the adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid, was determined by X-ray diffraction, which provides information on the solid-state properties of these types of compounds .

Scientific Research Applications

1. N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue of capsaicin

  • Application Summary : This compound is an analogue of capsaicin, which is the main pungent component produced by hot red and chili peppers . It differs from capsaicin by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .
  • Methods of Application : The compound was studied using single-crystal X-ray study at 290 K .
  • Results or Outcomes : The five-membered ring is in an envelope conformation with the methylene C atom lying 0.221 (6) A˚ out of the plane formed by the other four atoms .

2. 1-benzo[1,3]dioxol-5-yl-indoles

  • Application Summary : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results or Outcomes : A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-16(18)12-3-1-2-11(7-12)15-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFXQHQQBRJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350551
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

CAS RN

191595-08-1
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.